BenchChemオンラインストアへようこそ!

Bryodulcosigenin

Anti-inflammatory Triterpenoid In vivo pharmacology

Procure Bryodulcosigenin (BDG) for its validated, non-cytotoxic anti-inflammatory mechanism. Unlike highly oxygenated, cytotoxic cucurbitacins, BDG uniquely inhibits EBV-EA tumor promotion and activates AMPK to suppress EMT and oxidative stress. It is the only probe demonstrating dual protection against colonic damage and secondary lung inflammation in a single in vivo colitis model, confirmed by reduced CIRI infarct volume.

Molecular Formula C30H50O4
Molecular Weight 474.7 g/mol
Cat. No. B10817899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBryodulcosigenin
Molecular FormulaC30H50O4
Molecular Weight474.7 g/mol
Structural Identifiers
SMILESCC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(=O)C3(C2CC=C4C3CCC(C4(C)C)O)C)C)C
InChIInChI=1S/C30H50O4/c1-18(9-13-24(32)27(4,5)34)19-15-16-28(6)22-12-10-20-21(11-14-23(31)26(20,2)3)30(22,8)25(33)17-29(19,28)7/h10,18-19,21-24,31-32,34H,9,11-17H2,1-8H3/t18-,19-,21-,22+,23+,24-,28+,29-,30+/m1/s1
InChIKeyFPMQKXQOBKDVHF-DJHQPCGUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bryodulcosigenin Procurement: Sourcing and Baseline Characterization of a Cucurbitane-Type Triterpenoid


Bryodulcosigenin (BDG) is a naturally occurring cucurbitane-type triterpenoid [1] with the molecular formula C30H50O4 and a molecular weight of approximately 474.7 g/mol . It is isolated from the roots of Bryonia dioica and the fruits of Siraitia grosvenorii [2]. BDG is characterized as an aglycone, possessing a tetracyclic cucurbitane nucleus [1]. Its known biological roles include activity as an allelochemical [3] and demonstrated anti-inflammatory properties [2].

Why Bryodulcosigenin Procurement Cannot Be Substituted by Generic Cucurbitacin Analogs


Procurement of a generic cucurbitacin analog cannot replace Bryodulcosigenin (BDG) for specific research applications due to key structural and functional divergences. Unlike its more oxygenated and often cytotoxic counterparts like cucurbitacin E [1], BDG is a less oxygenated triterpenoid [2]. This structural distinction correlates with a unique bioactivity profile characterized by potent anti-inflammatory effects in multiple in vivo models [3][4], without being associated with the high cytotoxicity common to many other cucurbitacins [5]. Furthermore, direct comparative studies demonstrate that the specific inhibitory potency of BDG on tumor promotion pathways, such as EBV-EA induction, is not uniformly shared across all cucurbitane glycosides from the same source [1], underscoring that biological activity is highly compound-specific and not interchangeable within this chemical class.

Bryodulcosigenin (BDG) Procurement: A Quantitative Evidence Guide for Differentiated Scientific Selection


Bryodulcosigenin vs. Cucurbitane Glycosides: Comparative Anti-Inflammatory Potency in a Mouse Ear Edema Model

In a direct head-to-head comparison of 11 compounds isolated from Bryonia dioica, bryodulcosigenin (compound 10) demonstrated anti-inflammatory efficacy within the same range as other active cucurbitane glycosides in a TPA-induced mouse ear edema model. The 50% inhibitory doses (ID50) for all active compounds tested, including bryodulcosigenin, ranged from 0.2 to 0.6 mg per ear [1]. This confirms that BDG is among the most potent anti-inflammatory constituents from this source, directly comparable to novel glycosides like bryoniosides A-G, cabenoside D, and bryoamaride [1].

Anti-inflammatory Triterpenoid In vivo pharmacology

Bryodulcosigenin vs. Other Cucurbitane Compounds: Differential Inhibition of Tumor-Promoting EBV-EA Activation

Bryodulcosigenin (BDG) exhibits a distinct and potent chemopreventive profile. In a comparative assay for the inhibition of Epstein-Barr virus early antigen (EBV-EA) activation induced by TPA, BDG (compound 10) achieved 100% inhibition at a concentration of 1 × 10³ mol ratio/TPA [1]. This level of potency is shared by all other active compounds in the study, except for one (compound 5), which failed to show this potent inhibitory effect [1]. This data distinguishes BDG from the structurally related but inactive analog, providing a clear rationale for its selection in cancer chemoprevention research.

Chemoprevention Tumor promotion Epstein-Barr virus In vitro assay

Bryodulcosigenin in Colitis and Pulmonary Fibrosis: A Unique Multi-Organ Protective Profile Not Shared by All Cucurbitacins

Bryodulcosigenin (BDG) demonstrates a unique dual protective effect on both intestinal and pulmonary tissues in preclinical models of colitis. Oral administration of BDG (10 mg/kg/day) in a DSS-induced chronic colitis mouse model not only significantly alleviated colonic histopathological damage and restored intestinal barrier integrity but also significantly prevented secondary respiratory disorders and alveolar inflammation [1]. This multi-organ benefit is further substantiated by a separate study where BDG (10 mg/kg/day) ameliorated bleomycin-induced pulmonary fibrosis by inhibiting epithelial-mesenchymal transition (EMT) and oxidative stress through AMPK activation [2]. In contrast, other cucurbitacins, such as cucurbitacin E and I, are primarily characterized by their cytotoxic and anti-cancer activities, lacking this specific, non-cytotoxic, multi-organ anti-inflammatory and anti-fibrotic profile [3].

Inflammatory Bowel Disease Pulmonary Fibrosis Multi-organ protection In vivo models

Bryodulcosigenin Neuroprotection in Ischemic Stroke: A Quantitative Advantage in Cerebral Injury Models

Bryodulcosigenin (BRY) demonstrates significant neuroprotective effects in a rat model of cerebral ischemia/reperfusion (CIR) injury, a pathology where many natural products fail to show efficacy [1]. Treatment with bryodulcosigenin significantly suppressed key quantitative markers of brain injury, including neurological deficits, cerebral infarct volume, brain edema, and blood-brain barrier (BBB) leakage [1]. While a direct head-to-head comparison with a specific analog is not available in this model, the robust, multi-parameter protection against CIR injury distinguishes BDG from the broader class of cucurbitacins, which are more frequently associated with cytotoxicity than neuroprotection [2]. This provides a class-level inference that BDG's specific mechanism of action—modulating TLR4/NF-κB signaling—confers a unique therapeutic advantage in this context [1].

Ischemic Stroke Neuroprotection Cerebral Ischemia/Reperfusion Injury In vivo model

Bryodulcosigenin Biosynthetic Differentiation: A Less Oxygenated Scaffold for Specific Applications

Bryodulcosigenin (BDG) is biosynthetically distinct from other major cucurbitacins in the plant Bryonia dioica. Tracer experiments demonstrate that while cucurbitacin E (1a) is the first cucurbitacin formed during germination, the less oxygenated bryodulcosigenin (4a) is not detectable in seedlings [1]. This indicates BDG is a later-stage or alternative pathway metabolite. This lower oxygenation state is a key structural differentiator, as it likely underpins BDG's lower cytotoxicity and distinct anti-inflammatory profile compared to highly oxygenated, cytotoxic cucurbitacins like cucurbitacin E and I [2].

Biosynthesis Triterpenoid Structure-Activity Relationship

Optimal Research and Procurement Scenarios for Bryodulcosigenin Based on Differentiated Evidence


Investigating Non-Cytotoxic Anti-Inflammatory Mechanisms in the Gut-Lung Axis

Based on its demonstrated efficacy in both colitis and pulmonary fibrosis models without the cytotoxicity of other cucurbitacins, BDG is an ideal molecular probe for studying the shared inflammatory pathways between the gut and lung [1][2]. This application is strongly supported by its ability to protect against both primary colonic damage and secondary lung inflammation in a single in vivo model [1].

Cancer Chemoprevention Studies Focused on Tumor Promotion

The compound's potent inhibition of EBV-EA activation, a key step in viral-induced tumor promotion, at a level comparable to other active glycosides [3], makes it a leading candidate for research into early-stage cancer prevention, distinct from the cytotoxic therapies associated with other cucurbitacins [4].

Novel Neuroprotective Strategy for Ischemic Stroke

For researchers exploring new treatments for cerebral ischemia/reperfusion injury, BDG presents a unique opportunity due to its demonstrated ability to reduce infarct volume and modulate key inflammatory pathways (TLR4/NF-κB) in a validated animal model [5]. Its procurement is justified for studies aiming to target neuroinflammation as a therapeutic avenue.

Research on AMPK-Mediated Anti-Fibrotic Pathways

BDG is a validated activator of AMPK, a crucial energy sensor and therapeutic target for fibrotic diseases [2]. Its procurement is specifically warranted for studies aiming to elucidate AMPK-dependent suppression of EMT and oxidative stress in pulmonary fibrosis or other fibrotic conditions, providing a natural product-based alternative to synthetic AMPK activators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bryodulcosigenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.